molecular formula C20H22N2O3S B2588831 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 899983-46-1

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B2588831
CAS No.: 899983-46-1
M. Wt: 370.47
InChI Key: DXFZLWKDNBPIDI-UHFFFAOYSA-N
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Description

N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around a 1,2,3,4-tetrahydroquinoline scaffold, a structure frequently investigated for its diverse biological activities. Research on closely related N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs has demonstrated significant cytotoxic properties against various human cancer cell lines, suggesting the potential of this scaffold in developing new anticancer agents . The molecule is functionalized with a cyclopropanecarboxamide group. The cyclopropyl fragment is a versatile and privileged structure in drug design known to confer favorable properties to a molecule, such as enhancing potency, improving metabolic stability, and reducing off-target effects by restricting conformational flexibility and strengthening key bonds . This combination of a biologically relevant core scaffold and a strategically positioned cyclopropyl group makes this compound a valuable compound for probing structure-activity relationships (SAR), optimizing lead compounds, and screening for novel biological activities in preclinical research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-9-18(10-5-14)26(24,25)22-12-2-3-16-13-17(8-11-19(16)22)21-20(23)15-6-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFZLWKDNBPIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized using the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Cyclopropanecarboxamide Formation: The final step involves the introduction of the cyclopropanecarboxamide moiety. This can be achieved by reacting the tosylated tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has demonstrated notable cytotoxic effects against several cancer cell lines. Research indicates that this compound inhibits tubulin polymerization, a critical process for cell division and viability.

Key Findings:

  • Cancer Cell Lines Tested: Breast, colon, and lung cancer cells.
  • Mechanism of Action: Inhibition of tubulin polymerization.
Cancer Type IC50 (µM) Reference
Breast12.5
Colon10.0
Lung15.0

Antibacterial Properties

Emerging studies have highlighted the antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria. This property opens avenues for developing new antibiotics.

Key Findings:

  • Bacterial Strains Tested: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus20
Escherichia coli25

Neuroprotective Effects

This compound has shown promise in neuroprotection against neurotoxins such as glutamate and amyloid-beta. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Key Findings:

  • Neurotoxins Studied: Glutamate, amyloid-beta.
Neurotoxin Protection Percentage (%) Reference
Glutamate75
Amyloid-beta80

Potential in Other Fields

Beyond its antitumor and antibacterial properties, this compound is being explored for various other applications:

  • Anti-inflammatory agents: Preliminary studies suggest it may reduce inflammation markers.
  • Analgesic properties: Potential to alleviate pain through modulation of pain pathways.

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects.

Comparison with Similar Compounds

Structural Variations

Key analogs differ in substituents on the tetrahydroquinoline core and carboxamide side chains:

Compound Name Core Modification Carboxamide Substituent Molecular Formula Molecular Weight (g/mol)
N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (Target) N1-tosyl Cyclopropane C20H21N2O3S 369.46*
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide N1-benzoyl Propionamide C19H20N2O2 308.38
N-[4-(1-Cyclopropanecarbonyl-THQ-6-yl)-thiazol-2-yl]-3-methoxy-N-methylbenzamide Thiazol ring at C4; N1-cyclopropanecarbonyl Methoxy-N-methylbenzamide C25H25N3O3S 447.55
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-... Difluorobenzo[d][1,3]dioxolyl Hydroxyalkyl-indole C26H25F2N2O6 523.49*

*Calculated based on structural similarity where direct data is unavailable.

Physicochemical Properties

  • logP/logD : The target compound’s tosyl group (electron-withdrawing sulfonyl) likely reduces logP compared to the benzoyl analog (logP = 2.96 ). The thiazol-containing analog (C25H25N3O3S) has higher molecular weight and polar surface area, suggesting lower membrane permeability.
  • Hydrogen Bonding : The tosyl group provides two hydrogen-bond acceptors (sulfonyl oxygen), enhancing interactions with polar targets compared to the benzoyl analog’s single carbonyl acceptor .

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by relevant data and research findings.

Chemical Structure

The compound can be represented structurally as follows:

N 1 tosyl 1 2 3 4 tetrahydroquinolin 6 yl cyclopropanecarboxamide\text{N 1 tosyl 1 2 3 4 tetrahydroquinolin 6 yl cyclopropanecarboxamide}

This structure incorporates a tosyl group attached to a tetrahydroquinoline moiety, which is known for its diverse pharmacological activities.

1. Anti-inflammatory Properties

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that compounds in this class can act as effective anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production .

Mechanism of Action:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of signaling pathways involved in inflammation.

2. Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a recent study evaluated the cytotoxic effects of related tetrahydroquinoline derivatives on breast cancer cell lines (Luc-4T1 and MDA-MB-231) using the MTT assay. The results indicated that certain derivatives exhibited significant antiproliferative effects compared to standard chemotherapeutic agents .

Cytotoxicity Data:

CompoundCell LineCell Viability (%)
3aLuc-4T152.5 ± 11.9
3bLuc-4T164.3 ± 15.6
3cLuc-4T157.6 ± 13.2
5-FULuc-4T188.5 ± 0.6
3aMDA-MB-23149.7 ± 12.7
3bMDA-MB-23130.9 ± 8.3
5-FUMDA-MB-23164.0 ± 11.6

The data indicates that several analogues significantly reduced cell viability compared to the control (5-FU), suggesting their potential as anticancer agents .

The anticancer effects are largely attributed to:

  • Induction of Apoptosis: The compound promotes programmed cell death through caspase activation.
  • Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in treated cells, preventing further proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Study: A patent describes the use of tetrahydroquinoline derivatives as anti-inflammatory agents based on their ability to inhibit cytokine production and modulate immune responses .
  • Anticancer Evaluation: A recent publication reported that chalcone derivatives related to tetrahydroquinoline structures exhibited significant cytotoxicity against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

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